5-Chloro-2-phenylbenzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9ClO |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
5-chloro-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C14H9ClO/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9H |
InChI Key |
VFMHROFKHVJMRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Chloro 2 Phenylbenzofuran and Its Analogues
Direct Synthesis of 5-Chloro-2-phenylbenzofuran
Direct synthetic methods offer the advantage of constructing the benzofuran (B130515) core in a limited number of steps from readily available starting materials. These strategies often employ catalytic systems to achieve high efficiency and selectivity.
One-Pot Reaction Sequences
Another one-pot strategy involves the palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates. rsc.orgrsc.org This method provides moderate to excellent yields of 2-arylbenzofurans and is scalable to gram quantities. rsc.org The proposed mechanism involves a desulfinative addition followed by an intramolecular annulation. rsc.orgrsc.org
More recently, a copper-catalyzed one-pot synthesis has been developed, which involves the McMurry coupling of salicylaldehydes with aromatic aldehydes to form 2-styrylphenols, followed by intramolecular cyclization with copper(II) bromide to yield 2-arylbenzofurans. tandfonline.com
Pummerer Reaction Conditions in Benzofuran Synthesis
The interrupted Pummerer reaction has emerged as a powerful tool for the synthesis of highly functionalized benzofurans. nih.govrsc.orgrsc.org This method involves the reaction of alkynyl sulfoxides with phenols, activated by an electrophilic agent like trifluoroacetic anhydride (B1165640) (TFAA). nih.govacs.org A key application of this reaction is the one-pot synthesis of 5-Chloro-2-(4-methoxyphenyl)benzofuran from 4-chlorophenol (B41353) and ω-(methylsulfinyl)-p-methoxyacetophenone. koreascience.kr The reaction proceeds via the formation of 5-chloro-3-methylthio-2-(4-methoxyphenyl)benzofuran, which is then desulfurized to yield the final product. koreascience.kr This approach highlights the utility of the Pummerer reaction in constructing the benzofuran core with specific substitution patterns. nih.govrsc.orgrsc.org
The reaction is believed to proceed through electrophilic activation of the sulfoxide, followed by nucleophilic attack by the phenol (B47542) and a subsequent acs.orgacs.org-sigmatropic rearrangement. nih.govrsc.org This methodology has been shown to be applicable to a wide range of substituted phenols and alkynyl sulfoxides, providing access to a diverse array of benzofuran derivatives. nih.govrsc.org
Palladium-Catalyzed Cyclization Strategies
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the construction of benzofurans. One common strategy is the tandem Sonogashira coupling and cyclization reaction of 2-iodophenols with terminal alkynes. rsc.orgnih.govnih.gov This reaction allows for the formation of the C2-aryl bond and the furan (B31954) ring in a single operation. The use of well-defined palladium PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) complexes has been shown to be effective for this transformation, tolerating a variety of functional groups on both the phenol and alkyne components. rsc.org
Another palladium-catalyzed approach involves the intramolecular cycloisomerization of 3-phenoxy acrylic acid esters. This method proceeds via C-O bond cleavage and the formation of new C-O and C-C bonds to furnish 2,3-disubstituted benzofurans. jst.go.jp Additionally, the direct C-H arylation of a pre-existing benzofuran ring at the C2 position with triarylantimony difluorides, catalyzed by palladium acetate, provides a direct route to 2-arylbenzofurans. mdpi.com
Precursor-Based Annulation Approaches
These methods involve the synthesis of a precursor molecule that already contains the necessary atoms for the furan ring, which is then formed through a cyclization reaction.
TMSCl-Mediated Nucleophilic Annulation of Isatin-Derived Propargylic Alcohols
A novel approach for the synthesis of 2-substituted 3-chlorobenzofurans involves the trimethylsilyl (B98337) chloride (TMSCl)-mediated cascade annulation of isatin-derived propargylic alcohols. researchgate.netrsc.orgsci-hub.seresearchgate.net In this reaction, TMSCl acts as both a promoter and a chlorine source. rsc.org The proposed mechanism involves a sequence of a Meyer–Schuster rearrangement, nucleophilic addition, and an intramolecular annulation to form the final product. rsc.org This method provides a unique entry into 3-chlorobenzofuran (B1601996) derivatives.
The starting isatin-derived propargylic alcohols are typically prepared in a two-step sequence. rsc.org First, the reaction of an isatin (B1672199) with an ethynyl (B1212043) Grignard reagent, followed by a Sonogashira coupling with an aryl iodide, and subsequent deprotection, yields the desired propargylic alcohol. rsc.org
Cyclodehydration of α-Phenoxy Ketones
The acid-catalyzed cyclodehydration of α-phenoxy ketones is a classical and effective method for the synthesis of benzofurans. researchgate.netresearchgate.netresearchgate.net This reaction is typically promoted by strong acids or dehydrating agents. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to be a particularly effective mediator for this transformation, allowing for the preparation of 3-substituted and 2,3-disubstituted benzofurans in moderate to excellent yields under mild conditions. researchgate.net This method is advantageous due to the ready availability of the starting materials, which can be prepared by the reaction of phenols with α-bromo ketones. researchgate.netresearchgate.net
Iridium(III) catalysts have also been employed for the cyclodehydration of α-phenoxy ketones, enabling the reaction to proceed at ambient temperature. organic-chemistry.org This catalytic approach offers a milder alternative to the use of strong acids.
Interactive Data Table: Synthesis of this compound and Analogues
| Entry | Starting Materials | Reaction Type | Catalyst/Reagent | Product | Yield (%) | Ref. |
| 1 | 4-Chlorophenol, ω-(Methylsulfinyl)-p-methoxyacetophenone | Pummerer Reaction | p-Toluenesulfonic acid | 5-Chloro-2-(4-methoxyphenyl)benzofuran | - | koreascience.kr |
| 2 | 2-Hydroxyarylacetonitriles, Sodium Sulfinates | One-Pot Tandem Reaction | Palladium Catalyst | 2-Arylbenzofurans | Moderate to Excellent | rsc.orgrsc.org |
| 3 | Aryl Halides, 2-Halophenols | One-Pot Sonogashira/Cyclization | Multicatalytic System | 2-Arylbenzofurans | Good | acs.org |
| 4 | Isatin-Derived Propargylic Alcohols | Nucleophilic Annulation | TMSCl | 2-Substituted 3-Chlorobenzofurans | - | rsc.org |
| 5 | α-Phenoxy Ketones | Cyclodehydration | Eaton's Reagent | 3-Substituted or 2,3-Disubstituted Benzofurans | Moderate to Excellent | researchgate.net |
| 6 | 2-Iodophenols, Terminal Alkynes | Sonogashira/Cyclization | Palladium PEPPSI Complexes | 2-Arylbenzofurans | Moderate to Good | rsc.org |
Oxidative Cyclization of o-Allylphenol Derivatives
The oxidative cyclization of o-allylphenol derivatives represents a powerful strategy for the synthesis of benzofurans. This approach typically involves the use of a palladium catalyst to facilitate an intramolecular cyclization. sci-hub.se A notable example is the Pd(II)-catalyzed oxidative annulation of o-cinnamyl phenols, which can be generated in situ from the Friedel-Crafts alkylation of phenols with cinnamyl alcohols. researchgate.net This sequential reaction, catalyzed by Re2O7 for the alkylation step and a palladium complex for the cyclization, provides a direct route to functionalized 2-benzyl benzofurans. researchgate.netmdpi.com The use of PdCl2(CH3CN)2 as a catalyst with benzoquinone as an oxidant has proven effective for the 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols. researchgate.netorganic-chemistry.org
Another variation of this methodology employs Pd/C as a recyclable catalyst for the conversion of various substituted allyl-phenols into benzofurans in good to excellent yields. mdpi.com The reaction conditions for these transformations are generally mild, though the reactivity can be influenced by the electronic nature of substituents on the phenol ring. sci-hub.se For instance, electron-donating groups may slow the reaction, while certain electron-withdrawing groups can lead to the formation of chromene byproducts. sci-hub.se
Table 1: Palladium-Catalyzed Oxidative Cyclization of Substituted 2-Allylphenols
| Entry | Substrate (2-Allylphenol Derivative) | Catalyst | Reoxidant | Solvent | Conditions | Yield (%) | Citation |
|---|---|---|---|---|---|---|---|
| 1 | 2-Allylphenol | Pd(OAc)2 | Cu(OAc)2 | Dry DMF | 100°C | High | sci-hub.se |
| 2 | 2-Allylphenol | PdCl2 | Cu(OAc)2/LiCl | Aq. DMF | Room Temp | High | sci-hub.se |
| 3 | 2-Allyl-4-methylphenol | Pd(OAc)2 | Cu(OAc)2 | Dry DMF | 100°C | High | sci-hub.se |
| 4 | 2-Allyl-4-bromophenol | Pd(OAc)2 | Cu(OAc)2 | Dry DMF | 100°C | High | sci-hub.se |
| 5 | o-Cinnamyl phenol | [PdCl2(CH3CN)2] | Benzoquinone | - | - | Good to Excellent | researchgate.netorganic-chemistry.org |
This table is representative and synthesizes data from the cited sources.
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis has revolutionized the synthesis of benzofurans, offering diverse and efficient pathways to these heterocyclic systems. researchgate.net Catalysts based on palladium, copper, nickel, and rhodium enable a variety of coupling and cyclization strategies, often with high levels of control over regioselectivity and functional group compatibility.
Palladium-Catalyzed Sonogashira Cross-Coupling and Electrophilic Cyclization
A widely employed and robust method for the synthesis of 2,3-disubstituted benzofurans is the palladium-catalyzed Sonogashira cross-coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization. acs.orgd-nb.info This one-pot tandem reaction has gained considerable attention due to its convenience and tolerance of various functional groups. researchgate.net The process involves an initial coupling to form a 2-(1-alkynyl)phenol intermediate, which then undergoes cyclization to afford the benzofuran core. nih.gov The efficiency of this method has been demonstrated in the synthesis of biologically active molecules. rsc.org Microwave irradiation can be used to shorten reaction times and minimize the formation of side products. nih.gov The choice of palladium catalyst, base, and solvent can be optimized to maximize yields. nih.gov For instance, bis(triphenylphosphine)palladium (B8599230) dichloride has been identified as an effective catalyst for this transformation. nih.gov
Copper-Mediated Oxidative Annulation of Phenols and Alkynes
Copper-catalyzed methods provide a valuable alternative to palladium-based systems for benzofuran synthesis. A significant development is the copper-mediated oxidative annulation of phenols with unactivated internal alkynes. rsc.orgrsc.org This approach allows for the direct, one-step synthesis of benzofuran derivatives from readily available starting materials. rsc.org Mechanistic studies suggest the reaction may proceed through a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org Another copper-catalyzed method involves the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure, which proceeds via a sequential nucleophilic addition and oxidative cyclization. rsc.org These copper-catalyzed reactions are often regioselective and tolerate a wide range of functional groups. researchgate.netrsc.org
Table 2: Copper-Catalyzed Synthesis of Benzofurans
| Entry | Phenol Substrate | Alkyne Substrate | Catalyst System | Key Features | Yield | Citation |
|---|---|---|---|---|---|---|
| 1 | Phenols | Unactivated Internal Alkynes | Copper-mediated | First example of this transformation | - | rsc.orgrsc.org |
| 2 | Phenols | Alkynes | Copper catalyst / O2 | One-pot, aerobic, regioselective | Good to Excellent | rsc.org |
| 3 | 2-Iodophenols | Terminal Acetylenes | CuX (X = Cl, Br) | Intramolecular cyclization | 40-95% | researchgate.net |
This table is a summary of findings from the indicated research.
Nickel-Catalyzed Reductive Ring-Opening and Functionalization
Nickel catalysis has emerged as a powerful tool for the transformation of benzofurans themselves. A notable application is the nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides. chinesechemsoc.orgchinesechemsoc.org This method achieves the cleavage of the inert endocyclic carbon-oxygen bond, leading to the formation of (E)-o-alkenylphenols with high stereoselectivity. chinesechemsoc.orgchinesechemsoc.org This transformation is significant as it allows for the dearomatization and skeletal rearrangement of the benzofuran core, providing access to functionalized phenols that can serve as precursors for other complex molecules. chinesechemsoc.orgresearchgate.net The reaction proceeds under mild conditions and demonstrates high functional group tolerance. chinesechemsoc.org While this method focuses on the ring-opening of benzofurans, it represents an important strategy for the functionalization of the phenolic backbone, which could be subsequently cyclized to form different benzofuran analogues.
Rhodium-Catalyzed Intramolecular Annulation
Rhodium catalysts have proven effective in the synthesis of benzofurans through intramolecular annulation reactions involving C-H activation. rsc.org For instance, a rhodium(III)-catalyzed intramolecular annulation of benzamides with tethered alkynes has been developed for the synthesis of various heterocyclic systems, including benzofurans. rsc.org This method exhibits a broad substrate scope and excellent tolerance for different functional groups. rsc.org More recently, a rhodium-catalyzed [3+2] annulation of N-phenoxyacetamides and 1,3-diynes has been reported for the synthesis of C2-alkynylated benzofurans. ucl.ac.uk The reaction outcome can be tuned by simply changing the reaction conditions, allowing for the divergent synthesis of different valuable compounds from the same starting materials. ucl.ac.ukacs.org
Strategies Involving C-F Bond Activation
The activation of carbon-fluorine (C-F) bonds, which are typically strong and unreactive, presents a significant challenge in synthetic chemistry. beilstein-journals.org However, successful strategies for C-F bond activation can provide novel pathways for the synthesis and functionalization of fluorinated organic molecules. In the context of benzofuran synthesis, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids has been achieved through the activation of the aromatic C-F bond. beilstein-journals.org This method allows for the synthesis of a variety of 2-arylbenzofurans under mild conditions. beilstein-journals.org The reaction is proposed to proceed via the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination. beilstein-journals.org This protocol also enables orthogonal coupling reactions, where C-F and C-Br bonds can be selectively functionalized. beilstein-journals.org Another approach involves a copper-promoted intramolecular annulation of 2-fluorophenylacetylene derivatives, where the fluoro group acts as a leaving group to form the benzofuran ring. beilstein-journals.orgbeilstein-journals.org
Unconventional Synthetic Protocols
In recent years, unconventional synthetic strategies have gained prominence for their ability to accelerate reaction rates and enhance yields while often minimizing environmental impact. These methods, including microwave irradiation and green chemistry principles, represent the forefront of synthetic organic chemistry for heterocyclic compounds like benzofurans.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient production of benzofuran derivatives. The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to cleaner reactions and higher yields compared to conventional heating methods. sapub.org This efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating.
Several microwave-assisted protocols have been developed for benzofuran synthesis. One notable approach is the one-pot, three-component synthesis under Sonogashira conditions, which involves the coupling of a 2-iodophenol, a terminal alkyne, and an aryl iodide. nih.gov Microwave irradiation in this process not only shortens reaction times but also minimizes the formation of side products. nih.gov This methodology has been successfully applied to create a library of highly substituted benzofurans, including those with bromo- and chloro-substituents, demonstrating its versatility. sapub.orgnih.gov For instance, the reaction of 2-iodophenols with terminal alkynes and aryl iodides under microwave conditions provides good to excellent yields of 2,3-disubstituted benzofurans. nih.gov
Another effective microwave-enhanced method involves a catch-and-release strategy using a polystyrene-supported triphenylphosphine (B44618) resin. nih.govacs.org This solid-phase approach simplifies purification, allowing for the isolation of substituted benzofurans in good to high yields and purity. nih.govacs.org Researchers have also utilized microwave heating for intramolecular dehydro-Diels-Alder reactions to produce substituted benzofurans and for Suzuki-Miyaura cross-coupling reactions to synthesize 5- and 6-aryl benzofuran analogues. pitt.edulatrobe.edu.au
Table 1: Examples of Microwave-Assisted Synthesis of Benzofuran Analogues
| Starting Materials | Reaction Type | Conditions | Product | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|---|
| 2-Iodophenol, Terminal alkyne, Aryl iodide | One-pot Sonogashira/Cyclization | Pd(OAc)₂, PPh₃, CuI, Et₃N, DMF, Microwave (80-150°C) | 2,3-Disubstituted benzofurans | 52-100% | 15-45 min | nih.gov |
| 2-(1-Hydroxyalkyl)-phenols | Intramolecular Cyclization (Catch & Release) | PPh₃-Polystyrene resin, Toluene, Microwave | Substituted benzofurans | Good to High | Not Specified | nih.govacs.org |
| 2-Acetylbenzofurans, 2-Aminobenzothiazoles | Condensation | DMF, Microwave | 2-(Benzofuran-2-yl)imidazo[2,1-b]benzothiazoles | 61-75% | 3-5 min | scispace.com |
| Aryl halide, Boronic acid | Suzuki-Miyaura Cross-Coupling | Pd(dppf)Cl₂, CsF, Acetonitrile:Water, Microwave (90-120°C) | 5- and 6-Aryl benzofurans | 5-78% | Not Specified | latrobe.edu.au |
| 5-Chlorosalicylic aldehyde, α-Bromoacetophenone derivative | Condensation/Cyclization | K₂CO₃, DMF | Pyrazolyl benzofuran derivatives | ~70% | 2-4 min | sapub.org |
Green Chemistry Approaches
Green chemistry principles are increasingly being integrated into the synthesis of benzofurans to reduce the use of hazardous materials and minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and energy-efficient conditions.
Other green strategies for benzofuran synthesis include:
Catalysis in Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. Palladium-catalyzed coupling reactions in a 2-propanol/water mixture have been developed for benzofuran synthesis. elsevier.es Additionally, copper-catalyzed syntheses in neat water have been reported, providing an eco-friendly alternative to traditional organic solvents. sci-hub.se
Use of Green Catalysts: Researchers have employed heterogeneous catalysts like nano-KF/clinoptilolite in water, which can be easily separated and reused. nih.gov Iron-catalyzed cross-dehydrogenative coupling also offers a more sustainable alternative to expensive and toxic heavy metal catalysts. researchgate.net
Solvent-Free and Alternative Solvents: Grinding techniques, which perform reactions in a solvent-free solid state, have been used to prepare benzofuran-related structures like 2-benzylidene-1-benzofuran-3-ones. nih.govtandfonline.com Deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, have also been used as eco-friendly reaction media for the copper-catalyzed synthesis of benzofuran derivatives. acs.orgnih.gov
Table 2: Examples of Green Chemistry Approaches for Benzofuran Synthesis
| Starting Materials | Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Substituted salicylaldehyde, Benzyltriphenylphosphonium halide | Wittig reaction / Oxidative cyclization | K₂CO₃, Dichloromethane, Room Temp | 2-Arylbenzofurans | High | rsc.org |
| 2-Hydroxychalcones | Oxidative Cyclization | CuBr₂, DMF-water, Grinding | 2-Benzylidene-1-benzofuran-3-ones | Good | nih.gov |
| o-Hydroxy aldehydes, Amines, Alkynes | One-pot reaction | CuI, Choline chloride-ethylene glycol (DES) | Benzofuran derivatives | 70-91% | acs.orgnih.gov |
| Dimedone, Acetophenone, Isocyanide | Cross-Dehydrogenative Coupling | Fe(NO₃)₃·9H₂O, Air, Room Temp | Polyfunctionalized Benzofuran-4(5H)-ones | Good to Excellent | researchgate.net |
| 1-Bromo-2-(phenylethynyl)benzene | Hydroxylation / Intramolecular hydroalkoxylation | Cu₂O, 4,7-dihydroxy-1,10-phenanthroline, Water | 2-Phenylbenzofuran (B156813) | 80% | sci-hub.se |
Reaction Mechanisms and Reactivity Profiles of 5 Chloro 2 Phenylbenzofuran Scaffolds
Mechanistic Pathways in Benzofuran (B130515) Formation
The construction of the benzofuran ring, particularly with a 2-aryl substituent like in 5-chloro-2-phenylbenzofuran, can be achieved through several sophisticated mechanistic pathways. These routes often involve multi-step sequences that efficiently build the heterocyclic core from simpler precursors.
Cascade Reactions and Sequential Rearrangements
Cascade reactions, also known as domino or tandem reactions, offer an elegant and atom-economical approach to synthesizing complex molecules like 2-arylbenzofurans from simple starting materials in a single pot. nih.gov These processes involve a series of intramolecular transformations where the product of one reaction becomes the substrate for the next.
A prominent example is the palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization. acs.orgnih.gov This sequence typically starts with an o-halophenol (e.g., a 4-chloro-2-iodophenol) which first undergoes a Sonogashira coupling with a terminal alkyne. The resulting o-alkynylphenol intermediate then undergoes a 5-exo-dig cyclization to form the benzofuran ring. rsc.org When this is part of a three-component reaction including an aryl iodide, the 2,3-disubstituted benzofuran can be formed efficiently. nih.gov
Another powerful cascade approach involves a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids. rsc.org The mechanism proceeds through a sequential nucleophilic addition to generate a ketone intermediate, which then undergoes an intramolecular cyclization to yield the 2-aroylbenzofuran scaffold. Radical cyclization cascades, though less common, also provide a pathway to benzofuran derivatives. These are initiated by a single-electron transfer (SET) to a suitable precursor, triggering a cyclization event. nih.gov
| Cascade Reaction Type | Key Steps | Catalyst/Reagents | Typical Precursors |
| Sonogashira/Cyclization | 1. Pd/Cu-catalyzed cross-coupling2. Intramolecular 5-exo-dig cyclization | Pd(PPh₃)₂Cl₂, CuI, Base | o-Iodophenols, Terminal alkynes |
| Tandem Addition/Cyclization | 1. Pd-catalyzed nucleophilic addition2. Intramolecular cyclization | Pd catalyst, Base | 2-(2-Acylphenoxy)acetonitriles, Arylboronic acids |
| Radical Cyclization | 1. Single-Electron Transfer (SET)2. Radical cyclization3. Intermolecular coupling | Radical initiator | 2-Iodo aryl allenyl ethers, 2-Azaallyl anions |
| Aryne Annulation | 1. [2+2] annulation of aryne2. Trapping with a sulfur ylide | Base (to generate aryne) | Aryne precursors (e.g., from o-silylaryl triflates), DMF, Sulfur ylides |
Intramolecular Cyclization Mechanisms
Intramolecular cyclization is a fundamental step in many benzofuran syntheses, forming the core furan (B31954) ring. One of the most classic and effective methods for creating 2-arylbenzofurans is the oxidative cyclization of o-hydroxystilbenes. organic-chemistry.org This reaction can be mediated by hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in a metal-free process. organic-chemistry.org The proposed mechanism involves the formation of an iodonium (B1229267) intermediate, which facilitates the intramolecular attack of the phenolic oxygen onto the double bond, followed by elimination to yield the aromatic benzofuran. organic-chemistry.org
Palladium-catalyzed intramolecular C-H bond functionalization represents another modern approach. Here, precursors like (Z)-2-bromovinyl phenyl ethers, generated from the addition of phenols to bromoalkynes, undergo an intramolecular cyclization where the palladium catalyst facilitates the direct coupling between an aromatic C-H bond and the vinyl moiety to close the ring. organic-chemistry.org
Furthermore, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones provides a direct route to substituted benzofurans. For instance, a substituted 1-(2-bromo-4-chlorophenoxy)-1-phenylethan-1-one can be cyclized using a Ni(0) catalyst. The plausible mechanism involves oxidative addition of the Ni(0) to the aryl bromide bond, followed by intramolecular nucleophilic addition of the resulting organonickel species to the ketone carbonyl, and subsequent dehydration to afford the benzofuran product.
Role of Lewis Acids in Reaction Pathways
Lewis acids play a pivotal role in catalyzing various transformations leading to benzofuran scaffolds by activating substrates toward nucleophilic attack. nih.gov They can promote cyclization, rearrangement, and cycloaddition reactions.
In the synthesis of 2-arylbenzofurans from 2-methoxychalcone epoxides, a Lewis acid like boron trifluoride diethyl etherate (BF₃·Et₂O) catalyzes a Meerwein rearrangement, followed by deformylation, to produce 2-methoxydeoxybenzoins. nih.gov These intermediates are then cyclized under acidic conditions to form the final product. The Lewis acid activates the epoxide ring, facilitating a rearrangement to a key carbonyl intermediate. nih.gov
Lewis acids such as indium(III) halides are effective in catalyzing the hydroalkoxylation of alkynylphenols. nih.gov The mechanism is believed to involve the π-activation of the alkyne by the indium(III) catalyst, making it more electrophilic and susceptible to the intramolecular nucleophilic attack by the phenol (B47542). nih.gov Similarly, iron chloride has been used to promote the intramolecular cyclization of substituted alkynyl benzenes. nih.gov In some syntheses, Lewis acids work in concert with other reagents. For example, a proposed mechanism for the formation of 2,3-disubstituted benzofurans involves an N-bromosuccinimide (NBS)-assisted autotandem catalysis with a Lewis acid catalyst. acs.orgresearchgate.net
Derivatization and Functional Group Transformations
Once the this compound scaffold is formed, its reactivity can be exploited to introduce new functional groups, enabling the synthesis of a diverse range of derivatives. The electronic nature of the benzofuran ring and its substituents dictates the regioselectivity of these transformations.
Electrophilic Aromatic Substitutions on Benzofuran Rings
Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing aromatic rings. In the benzofuran system, the fused benzene (B151609) and furan rings exhibit distinct reactivities. The furan ring is generally more electron-rich and thus more susceptible to electrophilic attack than the benzene ring. Theoretical and experimental studies show that electrophilic attack on the unsubstituted benzofuran ring occurs preferentially at the C2 or C3 position. stackexchange.com
In this compound, the C2 position is blocked by the phenyl group. Therefore, electrophilic attack on the heterocyclic portion would be directed to the C3 position. Attack on the benzene portion is governed by the directing effects of the chloro-substituent and the fused furan ring. The chloro group at C5 is a deactivating, ortho-, para-director, which directs incoming electrophiles to the C4 and C6 positions. unizin.org The oxygen atom of the furan ring is an activating, ortho-director, favoring substitution at C7. The interplay of these effects determines the final regiochemical outcome, which can often lead to mixtures of products depending on the reaction conditions and the nature of the electrophile. youtube.com
Directing Effects for Electrophilic Aromatic Substitution on this compound
| Position | Influencing Substituent(s) | Predicted Reactivity/Outcome |
|---|---|---|
| C3 | Phenyl group (at C2), Furan ring | A primary site for attack on the heterocyclic ring. |
| C4 | Chloro group (at C5, ortho) | Favored site due to ortho-directing effect of chlorine. |
| C6 | Chloro group (at C5, para) | Favored site due to para-directing effect of chlorine. |
Common EAS reactions include halogenation (e.g., with Br₂/FeBr₃), nitration (HNO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation (RCOCl/AlCl₃). wikipedia.org The specific conditions required and the resulting product distribution depend heavily on the deactivating effect of the C5-chloro group versus the activating effects of the furan oxygen and the steric hindrance imposed by existing substituents. rsc.org
Nucleophilic Substitution Reactions of Halogenated Benzofurans
The chlorine atom at the C5 position of this compound can potentially be replaced via nucleophilic aromatic substitution (SₙAr). However, aryl halides are generally unreactive toward nucleophiles unless the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgslideshare.net
In the this compound molecule, the benzofuran ring system itself is not a strong electron-withdrawing group in the manner of a nitro group. Therefore, the SₙAr mechanism, which proceeds through a resonance-stabilized carbanion intermediate (a Meisenheimer complex), is expected to be slow and require harsh reaction conditions, such as high temperatures and strong nucleophiles (e.g., NaOH, NaOMe). libretexts.orgyoutube.com The stability of the intermediate carbanion, and thus the reaction rate, is not significantly enhanced by the existing phenyl group or the furan oxygen. ncrdsip.com
An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This mechanism requires very strong basic conditions (e.g., sodium amide, NaNH₂) to effect the dehydrohalogenation that forms the benzyne. Subsequent addition of the nucleophile can lead to a mixture of products, as the nucleophile can attack either carbon of the former triple bond. For this compound, this could potentially lead to substitution at both the C5 and C6 positions.
Ring-Opening Reactions and Skeletal Transformations
The benzofuran core, while aromatic, is susceptible to a variety of ring-opening and skeletal transformation reactions under specific conditions. These reactions are valuable for converting the relatively inert benzofuran scaffold into more complex or functionally diverse molecules. For derivatives such as this compound, these transformations typically involve the cleavage of the C2-O bond within the furan ring, leveraging the inherent strain and electronic properties of the heterocyclic system.
Acid-Catalyzed Transformations: Brønsted acids can catalyze the ring-opening of benzofurans, particularly those bearing a carbinol group. This process involves the formation of a stabilized carbocation intermediate upon protonation of the furan oxygen or the carbinol, which then undergoes nucleophilic attack and rearrangement. This can lead to the formation of highly substituted furans through a ring-opening and recyclization cascade. nih.govnih.gov Another acid-catalyzed cascade process can facilitate the cleavage of the endocyclic C2-O bond, leading to the formation of complex cyclopentenones in a diastereoselective manner. nih.gov
Metal-Catalyzed Skeletal Editing: Transition metals offer a powerful toolkit for the skeletal editing of benzofurans. Iron-catalysis, for instance, can achieve divergent skeletal editing through either boron insertion or silicon transfer reactions. researchgate.net
Boron Insertion: This ring-expanding transformation leads to the formation of cyclic boronic acids. researchgate.net
Silicon Transfer: This ring-opening reaction results in the formation of silylalkenes. researchgate.net
These iron-catalyzed methods are notable for proceeding under mild conditions and offer a pathway for the late-stage functionalization of complex benzofuran derivatives. researchgate.net Other metal-catalyzed ring-opening reactions include copper-catalyzed silylation, which stereoselectively produces (E)-o-(β-silylvinyl)phenols. nih.gov
Reductive Cleavage: The C2-O bond of the benzofuran ring can also be cleaved under reductive conditions without the need for a transition metal catalyst. Treatment with lithium metal in the presence of an electron transfer agent can selectively break this bond to yield o-hydroxystyrene derivatives after an acidic workup. nih.gov This method allows for the installation of various substituents at the β-position of the styrene (B11656) skeleton by using different electrophiles for quenching. nih.gov
Chemodivergent Atom Swap Reactions
A significant advancement in the skeletal editing of benzofurans is the development of chemodivergent atom swap reactions. These transformations enable the direct conversion of the benzofuran core into other valuable heterocyclic systems by replacing one or more atoms of the ring. A key example is the C-to-N atom swap, which transforms benzofurans into either benzoxazoles or benzisoxazoles. researchgate.net
This process involves a cascade of reactions, beginning with a photo-mediated oxidative cleavage of the benzofuran's C2-C3 double bond. nih.gov The resulting intermediate can then be directed down one of two pathways depending on the subsequent reaction conditions, demonstrating the chemodivergency of the method. nih.govresearchgate.net
Pathway to Benzoxazoles: The intermediate undergoes condensation with hydroxylamine (B1172632) followed by a Beckmann rearrangement and cyclization.
Pathway to Benzisoxazoles: The intermediate is converted to an amine, which then undergoes oxidation to an N-chloroamine, followed by a direct cyclization.
This protocol is robust and tolerates a wide range of functional groups on the benzofuran scaffold, including electron-withdrawing and -donating groups. nih.gov The presence of a chloro-substituent, as in this compound, is well-tolerated in these transformations. nih.gov
| Starting Scaffold | Target Heterocycle | Key Reagents | General Yield Range |
|---|---|---|---|
| Substituted Benzofuran | Benzoxazole | 1. Ru(phen)3Cl2, O2, Blue Light 2. HOSA, MsOH | Moderate to Good |
| Substituted Benzofuran | Benzisoxazole | 1. Ru(phen)3Cl2, O2, Blue Light 2. NH2OH·HCl, then NCS | Good to Excellent |
Stereochemical and Regiochemical Control in Reactions
Controlling stereochemistry and regiochemistry in reactions involving the this compound scaffold is crucial for synthesizing specific isomers with desired biological or material properties. The inherent electronic and steric features of the molecule dictate its reactivity.
Regioselectivity: The reactivity of the benzofuran ring is not uniform. The C2 and C3 positions of the furan ring are the most common sites for reactions.
Electrophilic Substitution: In general, electrophilic substitution on the benzofuran ring is directed by the existing substituents. For a 2-phenyl substituted benzofuran, the C3 position is electron-rich and sterically accessible, making it a likely site for electrophilic attack. nih.gov For example, regioselective nitration of benzofuran can yield the 2-nitro derivative, indicating the high reactivity of this position. nih.gov
Metallation: The C2 proton of benzofuran can be regioselectively abstracted by strong bases like n-butyllithium (n-BuLi), creating a nucleophilic center at C2 that can react with various electrophiles. nih.gov In the case of this compound, the C2 position is already substituted, so metallation would likely occur at the next most acidic proton, which would be the C3 position.
Stereochemical Control: Achieving stereocontrol in reactions involving an aromatic scaffold like benzofuran typically requires converting it into a non-aromatic, chiral intermediate.
Dearomative Cycloadditions: Asymmetric dearomatization is a powerful strategy for creating chiral molecules from flat, aromatic precursors. For example, a dearomative formal [3+2] cycloaddition between 2-nitrobenzofurans and isocyanoacetate esters can produce complex tricyclic compounds with three contiguous stereocenters. This reaction proceeds with high diastereoselectivity and enantioselectivity when mediated by a suitable chiral organocatalyst. Although the substrate is a 2-nitrobenzofuran, the principle demonstrates that the benzofuran core can participate in highly stereocontrolled reactions.
Diastereoselective Reactions: Spirocyclic compounds incorporating a benzofuranone moiety can be synthesized with high diastereoselectivity. An oxa-Michael/1,6-conjugated addition between para-quinone methides and benzofuranone-type olefins has been shown to produce chroman-spirobenzofuran-2-one scaffolds with diastereomeric ratios exceeding 19:1. nih.gov
For this compound, such stereocontrolled transformations would likely involve an initial reaction that breaks the aromaticity of the furan ring, creating a chiral intermediate whose subsequent reactions can be influenced by chiral catalysts or reagents to favor the formation of a specific stereoisomer.
Advanced Structural Elucidation and Characterization Techniques
X-ray Crystallography for Solid-State Structure Determination
Single crystal X-ray diffraction is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and, consequently, the atomic positions can be constructed. Studies on various substituted benzofuran (B130515) derivatives provide valuable insights into the structural parameters of this class of compounds. asianpubs.orgresearchgate.net
For instance, the analysis of several 5-chloro-2-phenylbenzofuran analogues reveals key crystallographic data. These compounds often crystallize in common space groups like P-1 (triclinic) or P21/n (monoclinic). nih.govresearchgate.netnih.gov The benzofuran unit itself is typically found to be essentially planar. nih.govnih.gov
Table 1: Selected Crystallographic Data for 5-Chloro-benzofuran Derivatives
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran | C₁₅H₁₀ClFO₂S | Triclinic | P-1 | nih.gov |
| 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran | C₁₅H₁₀ClFO₂S | Triclinic | P-1 | nih.gov |
| 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran | C₁₆H₁₃ClO₂S | Triclinic | P-1 | nih.gov |
| 5-chloro-2,4,6-trimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran | C₁₈H₁₇ClO₂S | Triclinic | P-1 | nih.gov |
For example, in the crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran, molecules are linked into inversion dimers by two different pairs of C—H⋯O hydrogen bonds. nih.gov Similarly, π–π interactions can occur between the furan (B31954) and benzene (B151609) rings of adjacent molecules, with centroid-centroid distances indicating significant stacking. nih.govresearchgate.net Halogen bonds, such as Cl⋯O interactions, can also contribute to the three-dimensional network. nih.gov
Table 2: Example of Hydrogen Bond Geometry in a 5-Chloro-benzofuran Derivative researchgate.net
| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |
|---|---|---|---|---|
| C11—H11···O2 | 0.95 | 2.57 | 3.3470 (18) | 139 |
| C14—H14···O2 | 0.95 | 2.59 | 3.4884 (17) | 157 |
D = donor atom, A = acceptor atom. Data for 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran.
The solid-state conformation of a molecule is revealed with high precision by X-ray crystallography. A key conformational feature of 2-phenylbenzofuran (B156813) derivatives is the relative orientation of the phenyl ring with respect to the benzofuran plane. This is typically described by the dihedral or torsion angle between the two aromatic systems. ucl.ac.ukwikipedia.org
In various this compound analogues, the benzofuran unit is nearly planar, and the phenyl ring is twisted out of this plane by a significant angle. nih.govnih.gov This twist is a result of steric hindrance and the optimization of crystal packing forces. The magnitude of this dihedral angle can vary depending on the substitution pattern on both the phenyl and benzofuran rings.
Table 3: Dihedral Angles in this compound Derivatives
| Compound | Dihedral Angle (Benzofuran/Phenyl) | Reference |
|---|---|---|
| 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran | 31.36 (5)° | nih.gov |
| 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran | 32.53 (5)° | nih.gov |
| 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran | 29.25 (8)° | nih.gov |
| 3-(4-Bromophenylsulfonyl)-5-cyclohexyl-2-methyl-1-benzofuran | 80.88 (6)° | nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. emory.edu It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.
The structural assignment of this compound is achieved through a systematic analysis of various NMR experiments. nih.gov
¹H NMR: The one-dimensional proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling). For this compound, distinct signals are expected for the protons on the benzofuran core and the phenyl ring. nih.govchemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. spectrabase.com
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing out the spin systems within the benzofuran and phenyl rings. researchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of ¹³C signals for all protonated carbons. researchgate.netcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations (typically over two or three bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule and for assigning quaternary (non-protonated) carbons, such as C-2, C-3a, C-5, and C-7a in the benzofuran system. columbia.edursc.org
Together, these techniques allow for a complete and confident assignment of every proton and carbon signal in the this compound molecule. slideshare.net
Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Predicted ¹³C δ (ppm) | Position | Predicted ¹H δ (ppm) |
|---|---|---|---|
| 2 | ~156 | 3 | ~7.0 |
| 3 | ~102 | 4 | ~7.5 |
| 3a | ~129 | 6 | ~7.2 |
| 4 | ~122 | 7 | ~7.6 |
| 5 | ~129 | 2', 6' | ~7.9 |
| 6 | ~124 | 3', 5' | ~7.4 |
| 7 | ~112 | 4' | ~7.5 |
| 7a | ~155 | ||
| 1' | ~130 | ||
| 2', 6' | ~126 | ||
| 3', 5' | ~129 | ||
| 4' | ~129 |
Note: These are approximate values based on known data for substituted benzofurans and phenyl rings. Actual values may vary depending on the solvent and other experimental conditions. nih.gov
While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy can be used to study dynamic processes in solution. For this compound, a key dynamic process is the rotation around the C2-C1' single bond, which connects the phenyl ring to the benzofuran core.
Temperature-dependent NMR studies can provide information on the energy barrier to this rotation. rsc.org At low temperatures, this rotation may become slow on the NMR timescale, leading to the observation of distinct signals for chemically equivalent protons (e.g., H-2' and H-6') that become non-equivalent due to the hindered rotation. By analyzing the changes in the NMR spectrum as a function of temperature (a process known as line-shape analysis), it is possible to calculate the activation energy (ΔG‡) for the rotational process. This provides valuable insight into the conformational flexibility of the molecule in solution, which can differ significantly from its conformation in the rigid crystalline lattice. ucl.ac.uk
Application of NMR in Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring, offering insights into kinetics, mechanisms, and the formation of intermediates. While specific studies detailing the in-situ NMR monitoring of the synthesis of this compound are not prevalent in the reviewed literature, the principles and applications are well-established for the synthesis of substituted benzofurans. researchgate.net
In a typical synthesis of a 2-substituted benzofuran, NMR can be employed to track the disappearance of starting materials and the appearance of the product. For instance, in a reaction involving the cyclization of an appropriately substituted phenol (B47542) and a phenyl-containing synthon, the characteristic signals of the reactants in the ¹H and ¹³C NMR spectra would diminish over time, while new signals corresponding to the benzofuran core and its substituents would emerge and intensify.
Hypothetical Reaction Monitoring Scenario:
Consider a hypothetical palladium-catalyzed synthesis of this compound. An in-situ NMR experiment could be designed where the reaction is carried out directly within an NMR tube. This would allow for the continuous acquisition of spectra, providing a kinetic profile of the reaction. Key spectral changes that would be monitored include:
Disappearance of Reactant Signals: The distinct proton and carbon signals of the starting materials, for example, a substituted o-halophenol and phenylacetylene, would be integrated at various time points to monitor their consumption.
Appearance of Product Signals: The emergence of new aromatic and vinyl proton signals characteristic of the 2-phenylbenzofuran scaffold would signify product formation. The integration of these signals over time would directly correlate to the reaction's progress.
Identification of Intermediates: In some cases, short-lived intermediates may be detected, providing crucial mechanistic information. For example, organopalladium intermediates might be observable, shedding light on the catalytic cycle.
This approach allows for rapid optimization of reaction conditions, such as temperature, catalyst loading, and reaction time, by providing immediate feedback on how these parameters affect the reaction rate and yield.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): For this compound (C₁₄H₉ClO), HRMS would provide a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the molecular formula. The theoretical exact mass of the [M]+• ion for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O) can be calculated and compared with the experimental value.
| Isotope | Exact Mass (Da) |
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ³⁵Cl | 34.968853 |
| ¹⁶O | 15.994915 |
Calculated Exact Mass for C₁₄H₉³⁵ClO: (14 * 12.000000) + (9 * 1.007825) + (1 * 34.968853) + (1 * 15.994915) = 228.034168 Da
The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum of this compound would exhibit a molecular ion peak (M) corresponding to the molecule containing ³⁵Cl and an M+2 peak of approximately one-third the intensity of the M peak, corresponding to the molecule containing ³⁷Cl.
Predicted Fragmentation Pathways for this compound
| Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure/Loss |
| [C₁₄H₉ClO]+• | 228 | Molecular Ion |
| [C₁₄H₈ClO]+ | 227 | Loss of H• |
| [C₁₃H₉O]+ | 193 | Loss of Cl• |
| [C₁₄H₉O]+ | 193 | Loss of Cl• |
| [C₆H₅CO]+ | 105 | Benzoyl cation |
| [C₆H₅]+ | 77 | Phenyl cation |
The fragmentation would likely be initiated by the loss of a hydrogen radical to give a stable [M-H]+ ion. A significant fragmentation pathway would involve the cleavage of the C-Cl bond, leading to a fragment at m/z 193. Further fragmentation could involve the loss of CO, characteristic of furan rings, and cleavage of the phenyl group.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Based on the spectra of related benzofuran derivatives, the following characteristic peaks can be expected. nih.gov
Expected FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretching | Aromatic rings |
| 1600-1450 | C=C stretching | Aromatic rings |
| 1250-1000 | C-O-C stretching | Furan ring |
| 850-750 | C-H out-of-plane bending | Aromatic rings (substitution pattern) |
| 800-600 | C-Cl stretching | Chloro-substituent |
The precise positions of the C-H out-of-plane bending bands in the 850-750 cm⁻¹ region can provide information about the substitution pattern on the benzene and phenyl rings. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum.
To gain a more detailed understanding of the vibrational modes of this compound, theoretical calculations can be performed and correlated with experimental data. Density Functional Theory (DFT) is a powerful quantum chemical method used to predict the vibrational frequencies of molecules. researchgate.net
The computational process typically involves:
Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.
Frequency Calculation: At the optimized geometry, the vibrational frequencies and their corresponding infrared intensities and Raman activities are calculated.
Commonly used DFT functionals for such calculations include B3LYP, often paired with a basis set like 6-311++G(d,p). nih.gov The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve the agreement with the experimental spectrum.
By comparing the scaled theoretical vibrational spectrum with the experimental FTIR and Raman spectra, each observed band can be assigned to a specific vibrational mode of the molecule. This detailed assignment allows for a confident and comprehensive structural characterization of this compound. For example, a study on (5-chloro-benzofuran-3-yl)-acetic acid hydrazide utilized DFT calculations to perform a thorough vibrational analysis. researchgate.net Similarly, computational studies on 2-chloroquinoline-3-carboxaldehyde have demonstrated the utility of DFT in correlating theoretical and experimental vibrational spectra. nih.gov
Based on a thorough review of available scientific literature, a dedicated and comprehensive computational analysis of the compound this compound, as specified in the requested article outline, could not be located. While computational studies, including Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) analyses, have been conducted on the parent molecule, 2-phenylbenzofuran, and other derivatives, these findings cannot be directly extrapolated to the 5-chloro substituted variant due to the significant influence of the halogen atom on the molecule's electronic and structural properties.
Constructing the requested article with the specified level of detail and scientific accuracy for each subsection (Geometry Optimization, HOMO-LUMO analysis, MEP Mapping, Reactivity Descriptors, Spectroscopic Predictions, and QSAR) is not possible without published data specific to this compound. To ensure the content is scientifically accurate and strictly adheres to the subject, the required source material is essential.
Therefore, this article cannot be generated at this time.
Computational and Theoretical Investigations of 5 Chloro 2 Phenylbenzofuran
Quantitative Structure-Activity Relationship (QSAR) Studies (Methodological Focus)
Development of Predictive Models using Molecular Descriptors
The development of predictive models for the biological activity and physicochemical properties of compounds like 5-Chloro-2-phenylbenzofuran is a cornerstone of modern computational chemistry. These models, often in the form of Quantitative Structure-Activity Relationships (QSAR), aim to establish a mathematical correlation between a compound's structural features and its observed activity. physchemres.orgchalcogen.ro The foundation of these models lies in the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties.
For the 2-phenylbenzofuran (B156813) scaffold, a variety of quantum chemical descriptors are typically employed. physchemres.org These are derived from calculations based on methods like Density Functional Theory (DFT), which can provide insights into the electronic structure of the molecule. rsc.orgrsc.org The geometries of the molecules are first optimized to find the minimum energy configuration, from which a set of descriptors is extracted. physchemres.org
Commonly used descriptors in the development of predictive models for benzofuran (B130515) derivatives include:
Electronic Descriptors: These describe the electronic characteristics of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. rsc.org These are crucial for modeling reactivity and interactions.
Thermodynamic Descriptors: Properties such as the total energy, entropy, and zero-point vibrational energy (ZPVE) are used to understand the stability and energetics of the molecule. physchemres.org
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and branching of the molecule.
Physicochemical Descriptors: Parameters like the logarithm of the octanol-water partition coefficient (log P) and hydration energy are calculated to predict the molecule's solubility and transport characteristics. physchemres.org
The statistical quality and predictive power of the resulting QSAR models are rigorously assessed using parameters such as the coefficient of determination (R²), adjusted R² (R²adj), and the cross-validation coefficient (R²cv). physchemres.org
Table 1: Key Molecular Descriptors in Predictive Modeling
| Descriptor Class | Examples | Relevance |
|---|---|---|
| Electronic | EHOMO, ELUMO, Dipole Moment, Atomic Charges | Describes molecular reactivity and intermolecular interaction potential. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity (MR) | Quantifies the size and shape of the molecule, influencing receptor fit. |
| Hydrophobic | log P (Octanol-Water Partition Coefficient) | Indicates the molecule's affinity for hydrophobic vs. hydrophilic environments. |
| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy, Entropy | Relates to the stability and spontaneity of interactions. |
| Topological | Connectivity Indices, Wiener Index | Encodes information about molecular branching and connectivity. |
Analysis of Steric and Hydrophobic Descriptors in Structure-Property Relationships
In the study of structure-property relationships for this compound and its analogs, steric and hydrophobic descriptors are of paramount importance. They govern how the molecule fits into a biological target's binding site and how it is absorbed, distributed, and metabolized.
Steric Descriptors quantify the three-dimensional aspects of the molecule. The presence of the chlorine atom at the 5-position and the phenyl group at the 2-position of the benzofuran core defines the specific size and shape of this compound. A key steric feature is the dihedral angle between the benzofuran and phenyl rings. nih.gov In the solid state, this angle can vary depending on other substituents. For example, in 5-chloro-2-phenyl-3-phenylsulfinyl-1-benzofuran, the dihedral angle between the benzofuran plane and the 2-phenyl ring is 17.43°. nih.gov In another derivative, 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, this angle is 29.25°. nih.gov This rotational flexibility is critical for its ability to adopt a favorable conformation when interacting with a biological target.
Hydrophobic Descriptors , most commonly the partition coefficient (log P), measure the lipophilicity of a compound. A higher log P value indicates greater solubility in lipids and non-polar solvents, which can influence cell membrane permeability. The chlorine atom on the benzofuran ring generally increases the hydrophobicity of the molecule. For a related compound, 5-Chloro-2-[4-(4-carboxystyryl)phenyl]benzofuran, the calculated XLogP3-AA value is 6.4, indicating significant hydrophobicity. nih.gov The interplay between steric bulk and hydrophobicity is crucial; for instance, while increased hydrophobicity might enhance membrane crossing, excessive steric bulk could hinder entry into a constrained binding pocket.
Table 2: Influence of Steric and Hydrophobic Properties
| Property | Key Descriptors | Impact on Structure-Property Relationship |
|---|---|---|
| Steric | Dihedral Angles, Molecular Volume, Surface Area | Determines the geometric fit with biological targets (e.g., enzyme active sites). Influences conformational flexibility. |
| Hydrophobic | log P, Hydration Energy | Affects membrane permeability, protein binding, and solubility. Governs hydrophobic interactions with target molecules. |
Molecular Modeling and Dynamics Simulations
Investigating Molecular Interactions
Molecular modeling techniques, particularly molecular docking, are instrumental in elucidating the potential interactions between this compound and biological macromolecules. nih.gov These simulations predict the preferred binding orientation and affinity of a ligand to a target protein, providing insights into the molecular basis of its activity.
For the 2-phenylbenzofuran scaffold, studies have shown that these molecules can interact with key residues in enzyme active sites. nih.gov In the context of cholinesterase inhibition, for example, the benzofuran moiety of related compounds has been shown to interact with the peripheral anionic site (PAS) of the enzyme, while the 2-phenyl ring moiety interacts with the catalytic anionic site (CAS). nih.gov
The specific interactions involving this compound would be dictated by its chemical structure:
Hydrophobic Interactions: The aromatic nature of both the phenyl and benzofuran rings facilitates hydrophobic interactions with non-polar amino acid residues in a binding pocket.
π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. Crystal structure analyses of related compounds have confirmed the presence of such π–π interactions. nih.gov
Halogen Bonding: The chlorine atom at the 5-position can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like oxygen or nitrogen) in the protein.
Hydrogen Bonding: While this compound itself lacks classical hydrogen bond donors, the furan (B31954) oxygen can act as a hydrogen bond acceptor.
Molecular docking studies can map these potential interaction points and calculate a binding score, which helps in ranking the affinity of different compounds for a specific target. nih.gov
Conformational Dynamics in Solution
While crystal structures provide a static picture of a molecule's conformation in the solid state nih.gov, its behavior in solution is dynamic. Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system, providing a detailed view of conformational dynamics. mdpi.com
For this compound in solution, a key dynamic process is the rotation around the single bond connecting the phenyl group to the benzofuran core. This rotation allows the molecule to explore a range of dihedral angles, and the energetically preferred conformations will depend on the solvent environment. The presence of a solvent is known to affect molecular properties and reaction mechanisms. rsc.orgrsc.org
MD simulations can model these dynamics by solving Newton's equations of motion for the atoms in the system, including the explicit solvent molecules. These simulations can reveal:
The distribution of accessible conformations and the energy barriers between them.
The stability of specific intramolecular interactions.
The organization of solvent molecules around the solute, providing insights into solvation and hydrophobicity.
By understanding the conformational landscape of this compound in a biologically relevant aqueous environment, researchers can gain a more accurate picture of the shape it presents when approaching and binding to a target molecule. nih.gov
Advanced Derivatization and Chemical Modification Strategies
Introduction of Functional Groups for Specific Chemical Transformations
The strategic introduction of functional groups onto the 5-chloro-2-phenylbenzofuran core is essential for enabling specific chemical transformations and for creating derivatives with tailored properties. The benzofuran (B130515) nucleus, particularly at positions 3, 5, and 6, as well as the appended phenyl ring, are common sites for functionalization. nih.gov
Key functionalization reactions include:
Acylation and Sulfonylation: Friedel-Crafts acylation can introduce acyl groups, typically at the C3 position, which can then serve as handles for further modifications. For instance, 3-acyl-5-hydroxybenzofuran derivatives have been synthesized using microwave-assisted methods. nih.gov Similarly, sulfonyl groups can be introduced, as seen in compounds like 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran, which provides a different electronic and steric profile. researchgate.net
Introduction of Carbamoyl and Alkylamino Groups: Series of 2-phenylbenzofuran (B156813) derivatives have been synthesized featuring carbamoyl, alkylamino, or alkyloxy groups at the 5- or 6-position of the benzofuran ring to explore structure-activity relationships (SAR). nih.gov
Hydroxylation and Alkoxylation: The introduction of hydroxyl groups, often protected during synthesis and deprotected in a final step, is a common strategy. For example, 2-(2-Methoxyaryl)-1-arylethanone derivatives can be cyclized using hydroiodic acid in acetic acid to yield 2-arylbenzofurans, demonstrating a method that can be adapted to introduce hydroxyl functionalities. jocpr.com
Halogenation: While the parent scaffold is already chlorinated at the 5-position, further halogenation at other positions can be achieved to modulate lipophilicity and electronic properties. The synthesis of various halo-functionalized benzo[b]furans has been accomplished through methods like ortho-lithiation reactions of O-aryl carbamates, which offers regioselective control. nih.gov
The table below summarizes various functional groups that have been introduced onto the benzofuran scaffold and the typical reagents or reaction types employed.
| Functional Group | Position(s) | Reagents/Reaction Type | Purpose |
| Acyl | C3 | Friedel-Crafts acylation | Synthetic handle for further modification |
| Sulfonyl | C3 | Sulfonylation | Modulate electronics and steric profile |
| Carbamoyl | C5, C6 | Carbamoylation | SAR studies |
| Alkylamino | C5, C6 | Amination/Alkylation | SAR studies |
| Hydroxyl | Various | Demethylation of methoxy (B1213986) precursors | Enhance polarity, H-bonding capability |
| Halogen (F, Br, I) | Various | Electrophilic halogenation, Lithiation-trapping | Modulate lipophilicity and binding interactions |
Scaffold Decoration and Diversification Approaches
Scaffold decoration involves the systematic introduction of a variety of substituents at multiple positions on the this compound core to create a chemical library for biological screening. This diversification is crucial for exploring the chemical space around the core structure and identifying key structural features that govern biological activity. nih.gov
Common diversification strategies include:
Modification of the 2-Phenyl Ring: The phenyl group at the C2 position is a prime target for substitution. Electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) can be introduced to alter the electronic properties of the entire molecule. For example, the synthesis of 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran demonstrates substitution on this ring. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: Modern catalytic methods are extensively used for scaffold diversification. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for creating C-C bonds. nih.govacs.org For instance, an iodo-substituted benzofuran could be coupled with various boronic acids (Suzuki) or terminal alkynes (Sonogashira) to introduce a wide array of aryl, heteroaryl, or alkynyl moieties. nih.gov
Click Chemistry: The introduction of an azide (B81097) or alkyne handle onto the scaffold allows for the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecular fragments, leading to the formation of benzofuran-triazole hybrids. rsc.org
Multi-component Reactions: One-pot synthesis protocols that combine multiple starting materials can rapidly generate complex and diverse benzofuran derivatives, enabling efficient library construction. nih.gov
The following table presents examples of diversification on the 2-phenylbenzofuran scaffold.
| Parent Scaffold Position | Substituent Type | Synthetic Method | Example Derivative Class |
| 2-Phenyl ring (para-position) | Alkyl, Halogen, Methoxy | Starting from substituted phenyl precursors | 2-(4-Methylphenyl)benzofurans, 2-(4-Fluorophenyl)benzofurans |
| Benzofuran C3 position | Aryl, Alkyl | Palladium-catalyzed cross-coupling | 3-Aryl-2-phenylbenzofurans |
| Benzofuran C6 position | Heterocycles | Nucleophilic substitution or coupling | 6-(Oxazolyl)-2-phenylbenzofurans nih.gov |
| Benzofuran C2 position | Carboxamide | Amide coupling | N-(substituted phenyl)benzofuran-2-carboxamides rsc.org |
Strategies for Enhancing Chemical Stability or Reactivity
Modulating the chemical stability and reactivity of the this compound scaffold is critical for both multi-step synthetic campaigns and for controlling the molecule's behavior in biological systems.
Enhancing Chemical Stability:
Blocking Metabolic Hotspots: Certain positions on the benzofuran ring may be susceptible to metabolic oxidation by cytochrome P450 enzymes. Introducing robust functional groups, such as fluorine or a trifluoromethyl group, at these positions can block metabolic pathways, thereby increasing the compound's in vivo half-life. The addition of a fluorine atom at position 4 of a 2-benzofuranyl system has been shown to increase biological potency, potentially through favorable hydrophobic interactions and enhanced stability. nih.gov
Modulating Reactivity for Synthesis:
Directed Metalation: The strategic placement of directing groups can control the regioselectivity of subsequent reactions. O-carbamate groups, for example, can direct ortho-lithiation, allowing for the precise introduction of electrophiles at a specific position before subsequent cyclization to form the benzofuran ring. nih.gov This provides a powerful method for controlling reactivity and substitution patterns.
Altering Nucleophilicity/Electrophilicity: The reactivity of the benzofuran core can be tuned for subsequent synthetic steps. For example, the introduction of electron-donating groups can increase the nucleophilicity of the ring system, making it more susceptible to electrophilic substitution. Conversely, electron-withdrawing groups can decrease electron density, making the scaffold more amenable to nucleophilic aromatic substitution under certain conditions. nih.gov
Impact of Substituents on Bond Strength: Theoretical studies on 2-phenylbenzofuran derivatives have shown that substituents can significantly impact properties like bond dissociation enthalpy (BDE). For instance, methylation can lead to a decrease in the O-H BDE in hydroxylated derivatives, which can enhance reactivity in processes like free radical scavenging. rsc.org This highlights how derivatization can be used to fine-tune the reactivity of specific functional groups attached to the core scaffold.
Emerging Applications in Chemical Science and Materials Technology
Benzofuran (B130515) Derivatives as Building Blocks in Organic Synthesis
The benzofuran nucleus is a fundamental structural unit and a versatile scaffold in organic synthesis. nih.govrsc.org Chemists utilize this core to construct a wide variety of complex molecules, including many that are biologically active. scienceopen.comrsc.org Its importance is highlighted by its presence in numerous natural products and pharmaceuticals. rsc.orgrsc.orgnih.gov The synthesis of benzofuran derivatives is a significant goal for many research groups due to the wide range of pharmacological properties inherent to this molecular framework. nih.gov
The benzofuran scaffold serves as a crucial building block for developing new therapeutic agents and is a key component in many medicinal and biologically active compounds. nih.govrsc.orgorgsyn.org Various synthetic strategies have been developed to construct and modify the benzofuran ring, allowing for the creation of diverse molecular architectures. acs.orgnih.gov These methods have enabled the synthesis of compounds with applications ranging from anticancer to antimicrobial agents. rsc.orgacs.org For instance, 3-ethoxycarbonyl benzofuran, a derivative, plays a pivotal role in medicinal and pharmaceutical chemistry and is used to synthesize other important biologically active compounds. orgsyn.org The adaptability of the benzofuran structure allows for its incorporation into complex natural products and novel synthetic drugs, underscoring its significance in modern organic chemistry. rsc.orgnih.gov
Potential in Organic Electronics and Optoelectronic Devices
Benzofuran derivatives are gaining significant attention for their applications in materials chemistry, particularly in the field of organic electronics and optoelectronics. nih.govresearchgate.net Their inherent properties, such as good thermal stability, high fluorescence quantum yields, and favorable electrochemical behavior, make them suitable for a range of devices. nih.gov The stability and rigidity of the benzofuran structure contribute to excellent carrier transport properties, which are essential for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). alfa-chemistry.com
The introduction of the benzofuran moiety into molecular structures can enhance the ionization potential and environmental stability of materials. alfa-chemistry.com Furthermore, the chemical structure of benzofurans is easily modifiable, allowing for the fine-tuning of their electronic and optical properties to meet the specific requirements of various optoelectronic applications. alfa-chemistry.com Researchers have explored benzofuran derivatives as hole-transporting materials, semiconductors, and components in organic photovoltaics. alfa-chemistry.comnih.govnih.govbohrium.com
Due to their strong chemical stability and fluorescent properties, benzofuran derivatives are attractive candidates for optical sensing applications. researchgate.net They can be utilized as fluorescent markers for medical imaging and as chemosensors for the detection of metal ions. nih.govchemisgroup.us For instance, certain benzofuran-based fluorescent dye molecules have been used in the design of fiber optic sensors. chemisgroup.us The photoluminescence properties of these molecules can be tailored for specific sensing applications. chemisgroup.us
Research has shown that benzofuran derivatives can be employed as fluorescent probes in single-photon studies for bioimaging. nih.gov Their ability to conjugate with proteins, such as through reactions with lysine (B10760008) residues, makes them valuable tools for visualizing biological processes. nih.gov Benzofuran glycinamide-based chemosensors have been synthesized for the selective and sensitive detection of iron (III) ions (Fe³⁺), demonstrating a "turn-off" fluorescence response. chemisgroup.us
The unique optical and electronic properties of benzofuran derivatives have led to their investigation for use in optical data storage and as materials for light-emitting diodes (LEDs). researchgate.net Their stability and processability are advantageous for fabricating such devices. alfa-chemistry.com In the context of LEDs, benzofuran derivatives have been successfully developed as blue-light emitting materials for OLEDs. nih.gov These materials exhibit high quantum yields and thermal stability, which are crucial for the performance and longevity of OLED devices. alfa-chemistry.comnih.gov For example, fluorobenzofuran has been utilized as a high triplet energy host material in the design of efficient green phosphorescent OLEDs. nih.gov
| Device Material | Maximum Brightness (cd/m²) | Voltage (V) | Application |
|---|---|---|---|
| 4-benzofuranyl-1,8-naphthalimide derivative | 3700 | 22.5 | Doped Electroluminescent Device |
This table presents the performance of a doped electroluminescent device containing a 4-benzofuranyl-1,8-naphthalimide derivative. scientific.net
Benzofuran derivatives have been widely explored as electroluminescent materials, particularly for their application in OLEDs. researchgate.netingentaconnect.com Their molecular structure can be modified to emit light of various colors, with significant research focused on developing efficient blue-light emitters. nih.gov For example, certain dibenzofuran-substituted bianthracene derivatives have shown good electroluminescent properties with high thermal stability and quantum yield. ingentaconnect.com
Additionally, benzofuran-fused phosphole derivatives have been synthesized and demonstrated potential as emitters in OLEDs. nih.gov The versatility of the benzofuran scaffold allows for the design of materials with optimized electronic properties for efficient light emission. alfa-chemistry.com Beyond electroluminescence, benzofuran derivatives are also being considered for use in lasers. researchgate.netresearchgate.net
| Device Material | Luminance (cd/m²) | Current Density (mA/cm²) | External Quantum Efficiency (%) | Application |
|---|---|---|---|---|
| 10-(dibenzo[b,d]furan-4-yl)-9-(10-(dibenzo[b,d]furan-4-yl)anthracen-9-yl)anthracene | 3112 | 30 | 2.11 | Multilayered OLED |
This table showcases the electroluminescent properties of a multilayered OLED device using a dibenzofuran-substituted bianthracene derivative as the blue emitting material. ingentaconnect.com
Application as Chemical Probes and Reagents
The fluorescent nature of many benzofuran derivatives makes them highly suitable for use as chemical probes and reagents. nih.govresearchgate.net They can be designed to act as fluorescent sensors for detecting specific analytes, such as metal ions. chemisgroup.usresearchgate.net Their application extends to bioimaging, where they can be used to visualize cells and biological molecules. nih.govnih.govscispace.com
The structure of benzofuran can be modulated by introducing different functional groups to optimize its optical properties for use in biological imaging. nih.gov These probes can be designed to be non-toxic and to specifically target and conjugate with biomolecules like proteins, enabling their use as markers in fluorescence microscopy. nih.gov Beyond sensing and imaging, benzofuran derivatives also serve as valuable polymer-supported reagents in organic synthesis. researchgate.net
Future Perspectives and Research Challenges
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. For 5-Chloro-2-phenylbenzofuran, future research will likely focus on the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
Current synthetic strategies for the benzofuran (B130515) core often rely on transition-metal catalysis, with palladium-catalyzed reactions being particularly prevalent. mdpi.comresearchgate.netrsc.orgnih.gov Future endeavors could explore the use of more sustainable and earth-abundant metal catalysts, such as copper or iron, to replace precious metals like palladium. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these new synthetic designs. researchgate.net The exploration of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids could significantly enhance the sustainability of synthesizing this compound. researchgate.net
Moreover, the development of one-pot or tandem reactions that combine multiple synthetic steps into a single operation will be a key area of focus. Such strategies not only improve efficiency but also reduce the need for purification of intermediates, thereby minimizing solvent usage and waste generation. nih.gov Photocatalysis, which utilizes visible light to drive chemical reactions, also presents a promising avenue for the sustainable synthesis of benzofuran derivatives. mdpi.com
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Benzofurans
| Feature | Traditional Synthetic Routes | Future Sustainable Routes |
| Catalyst | Often reliant on precious metals (e.g., Palladium) | Focus on earth-abundant metals (e.g., Copper, Iron) or metal-free catalysis |
| Solvents | Use of volatile and hazardous organic solvents | Utilization of green solvents (e.g., water, ionic liquids) or solvent-free conditions |
| Energy | Often require high temperatures and pressures | Aim for ambient temperature and pressure conditions, possibly using photocatalysis |
| Efficiency | Multi-step syntheses with intermediate purification | One-pot or tandem reactions to improve atom economy and reduce waste |
| Feedstocks | Typically derived from petrochemical sources | Exploration of renewable biomass-derived starting materials |
Deeper Understanding of Reaction Mechanisms
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. For this compound, future research should aim to elucidate the intricate details of its formation.
Many synthetic routes to benzofurans involve complex catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions or acid-catalyzed cyclizations. mdpi.comwuxiapptec.comnih.gov Detailed mechanistic studies, employing techniques like kinetic analysis, isotopic labeling, and in-situ spectroscopy, can provide valuable insights into the roles of catalysts, intermediates, and transition states.
Advanced Computational Modeling for Property Prediction
Computational chemistry has emerged as a powerful tool for predicting the properties of molecules and guiding experimental research. For this compound, advanced computational modeling can accelerate the discovery of its potential applications.
Density Functional Theory (DFT) is a widely used computational method to predict a range of molecular properties, including electronic structure, spectroscopic characteristics, and reactivity. physchemres.orgnih.govresearchgate.net By applying DFT calculations to this compound, researchers can predict its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its electronic and optical properties. physchemres.org This information is particularly valuable for assessing its potential in applications such as organic electronics. bohrium.com
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound with its biological activity or material properties. physchemres.org These models can guide the design of new derivatives with enhanced performance for specific applications. Molecular dynamics simulations can also provide insights into the conformational behavior and intermolecular interactions of this compound, which is important for understanding its behavior in different environments.
Table 2: Predicted Properties of 2-Phenylbenzofuran (B156813) Derivatives Using Computational Methods
| Property | Computational Method | Significance |
| Electronic Structure (HOMO/LUMO) | Density Functional Theory (DFT) | Predicts electronic and optical properties for applications in organic electronics. |
| Reactivity Descriptors | DFT | Identifies reactive sites and predicts chemical behavior. |
| Spectroscopic Properties (NMR, IR) | DFT | Aids in structural characterization and confirmation. |
| Biological Activity | Quantitative Structure-Activity Relationship (QSAR) | Guides the design of new derivatives with improved therapeutic potential. |
| Conformational Analysis | Molecular Dynamics (MD) | Understands molecular flexibility and intermolecular interactions. |
Exploration of New Material Science Applications
The unique photophysical and electronic properties of the benzofuran scaffold make its derivatives promising candidates for various applications in material science. The presence of the chloro and phenyl substituents in this compound can be expected to modulate these properties, opening up new avenues for exploration.
Benzofuran derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic semiconductors, and solar cells. physchemres.orgbohrium.com The extended π-conjugation provided by the phenyl group in this compound, combined with the electron-withdrawing nature of the chlorine atom, could lead to interesting charge-transport and luminescent properties. Future research should focus on synthesizing and characterizing thin films of this compound to evaluate its performance in electronic devices.
The development of functional materials based on this compound could also extend to sensors and other optoelectronic devices. The ability to tune the electronic properties through further chemical modification of the benzofuran core or the phenyl ring offers a high degree of versatility for designing materials with specific functionalities.
Q & A
Q. What are common synthetic routes for preparing 5-Chloro-2-phenylbenzofuran?
A widely used method involves coupling chlorinated phenol derivatives with styrene or substituted styrenes under oxidative conditions. For example, 4-chlorophenol can react with styrene in the presence of hexafluoropropanol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature, yielding benzofuran derivatives . This approach emphasizes green chemistry principles by avoiding high temperatures and enabling regioselectivity. Key steps include:
- Substrate preparation : Purification of starting materials (e.g., 4-chlorophenol) via column chromatography.
- Oxidative cyclization : Monitoring reaction progress using thin-layer chromatography (TLC) and quenching with aqueous NaHCO₃.
- Isolation : Extraction with dichloromethane and recrystallization for purity.
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential.
- ¹H/¹³C NMR : Chlorine and phenyl substituents produce distinct splitting patterns. For example, the chloro group at position 5 causes deshielding of adjacent protons (δ ~7.2–7.5 ppm) .
- High-resolution MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 244.0294 for C₁₄H₁₀ClO⁺).
- Infrared (IR) spectroscopy : C-Cl stretching vibrations appear near 750 cm⁻¹ .
Q. How does the chloro substituent influence the reactivity of this compound?
The electron-withdrawing chloro group at position 5 enhances electrophilic substitution at position 7 (meta to Cl). For example, nitration with HNO₃/H₂SO₄ selectively targets position 7 due to directed ortho/meta effects . Reactivity studies should include:
- Kinetic monitoring : UV-Vis spectroscopy to track reaction rates.
- Competitive experiments : Comparing substitution patterns with non-chlorinated analogs.
Advanced Research Questions
Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between aromatic rings, critical for understanding steric and electronic effects. For example:
- In 5-chloro-2-(4-fluorophenyl) derivatives, the benzofuran and fluorophenyl rings form a dihedral angle of 34.85°, stabilizing the structure via C–H···O hydrogen bonds .
- Substituents like methylsulfinyl groups introduce torsional strain, altering packing motifs (e.g., zigzag chains vs. 3D networks) .
Q. How can researchers address contradictions in bioactivity data across structural analogs?
Contradictions often arise from subtle differences in substitution patterns. For example:
- Case study : A 5-chloro-2-(4-methylphenyl) analog showed higher antifungal activity than its 4-fluorophenyl counterpart due to enhanced lipophilicity from the methyl group .
- Methodological adjustments :
- QSAR modeling : Correlate logP values with bioactivity.
- Crystallographic analysis : Compare binding modes in enzyme active sites.
Q. What strategies optimize reaction yields in multi-step syntheses of this compound derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate stability in Suzuki-Miyaura couplings .
- Catalyst screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-coupling reactions (yields >80% vs. 60%) .
- Temperature control : Stepwise heating (25°C → 60°C) minimizes side reactions during cyclization .
Q. How do computational methods complement experimental studies of this compound?
Density functional theory (DFT) calculations predict:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
